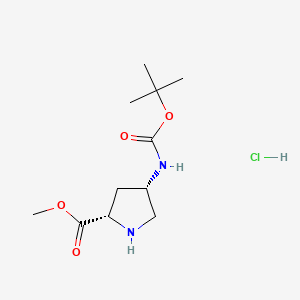
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound with the molecular formula C9H13BrNO2. This compound is known for its unique structure, which includes a bromine atom, a formyl group, and a pyrroline ring with four methyl groups. It is often used as an intermediate in the synthesis of highly active spin labeling reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of a precursor compound followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of spin labeling reagents, which are crucial for studying molecular dynamics and interactions using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Biology: Employed in the labeling of biomolecules to investigate their structure and function.
Medicine: Potential use in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to form stable radicals. The presence of the bromine atom and the formyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry. The compound can interact with molecular targets through covalent bonding or radical formation, influencing the pathways involved in the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-1-yloxy (TEMPO): A well-known stable radical used in various oxidation reactions.
4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications.
3-Carboxy-TEMPO: A TEMPO derivative with a carboxyl group, used in bioconjugation and labeling studies.
Uniqueness
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is unique due to the presence of both a bromine atom and a formyl group, which allows for a wider range of chemical reactions and modifications compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and advanced materials.
Eigenschaften
CAS-Nummer |
85591-99-7 |
|---|---|
Molekularformel |
C₉H₁₃BrNO₂ |
Molekulargewicht |
247.11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









